molecular formula C18H14ClFN2O3 B2359951 3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide CAS No. 887879-32-5

3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

Cat. No. B2359951
CAS RN: 887879-32-5
M. Wt: 360.77
InChI Key: PCLPPGMDVPBRSR-UHFFFAOYSA-N
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Description

3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide, also known as CF33, is a small molecule that has been studied for its potential anti-cancer properties. In

Scientific Research Applications

Synthesis and Biological Evaluation

Research by Lavanya et al. (2017) indicates that derivatives of benzofuran carboxamide, including 3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide, have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and radical scavenging activities. The compounds were characterized using techniques such as NMR, IR, Mass, and X-ray crystallographic methods, suggesting their potential as new bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).

Antitumor Applications

Saito et al. (1999) investigated synthetic benzamide derivatives, including benzofuran carboxamides, for their ability to inhibit histone deacetylase (HDA), an enzyme associated with tumor growth. The study found that these compounds, including benzofuran carboxamide derivatives, can inhibit human HDA and cause hyperacetylation of nuclear histones in various tumor cell lines. This suggests the potential use of these compounds in antitumor strategies (Saito et al., 1999).

Antimicrobial and Antibiofilm Properties

Limban et al. (2011) explored the antipathogenic activity of new thiourea derivatives, including those containing benzofuran carboxamide. These compounds demonstrated significant activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, particularly known for their biofilm-forming ability. This indicates the potential of benzofuran carboxamide derivatives in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Antifungal Potential

Abedinifar et al. (2020) synthesized novel benzofuran-1,2,3-triazole hybrids and investigated their antifungal potential against various fungi. These studies demonstrate the potential of benzofuran carboxamide derivatives as fungicidal preservatives, particularly effective against brown-rot fungi (Abedinifar et al., 2020).

Anti-Inflammatory, Analgesic, and Antipyretic Activities

Xie et al. (2014) reported the synthesis of benzofuran-2-carboxamides using a microwave-assisted approach. These compounds were assayed for in vivo anti-inflammatory, analgesic, and antipyretic activities, with some derivatives exhibiting potent activities of interest. This highlights the potential therapeutic applications of benzofuran carboxamide derivatives in treating inflammation, pain, and fever (Xie et al., 2014).

properties

IUPAC Name

3-(3-chloropropanoylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3/c19-9-8-15(23)22-16-13-6-1-2-7-14(13)25-17(16)18(24)21-12-5-3-4-11(20)10-12/h1-7,10H,8-9H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLPPGMDVPBRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

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